molecular formula C13H19N6O14P3 B12425020 5-Propargylamino-3'-azidomethyl-dUTP

5-Propargylamino-3'-azidomethyl-dUTP

Cat. No.: B12425020
M. Wt: 576.24 g/mol
InChI Key: RXBGWRAGZDKWQB-HBNTYKKESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propargylamino-3’-azidomethyl-dUTP involves the modification of deoxyuridine triphosphate (dUTP) with propargylamine and azidomethyl groups. The process typically includes:

    Protection of the hydroxyl groups: on the dUTP molecule.

    Introduction of the propargylamine group: through a nucleophilic substitution reaction.

    Introduction of the azidomethyl group: via a similar substitution reaction.

    Deprotection: of the hydroxyl groups to yield the final product.

Industrial Production Methods

Industrial production of 5-Propargylamino-3’-azidomethyl-dUTP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Propargylamino-3’-azidomethyl-dUTP undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked conjugates, which are stable and useful in various biochemical applications .

Mechanism of Action

The mechanism of action of 5-Propargylamino-3’-azidomethyl-dUTP involves its incorporation into DNA strands during synthesis. The azide and alkyne groups allow for subsequent click chemistry reactions, enabling the attachment of various probes and labels. This facilitates the study of DNA interactions and the development of diagnostic assays .

Comparison with Similar Compounds

Similar Compounds

    5-Ethynyl-2’-deoxyuridine (EdU): Another nucleotide analog used in DNA synthesis and click chemistry.

    5-Bromo-2’-deoxyuridine (BrdU): Commonly used in cell proliferation studies.

    7-Deaza-2’-deoxyguanosine (7-deaza-dG): Used in DNA sequencing and modification studies.

Uniqueness

5-Propargylamino-3’-azidomethyl-dUTP is unique due to its dual functionality, incorporating both azide and alkyne groups. This dual functionality allows for versatile applications in click chemistry, making it a valuable tool in various fields of research .

Properties

Molecular Formula

C13H19N6O14P3

Molecular Weight

576.24 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C13H19N6O14P3/c14-3-1-2-8-5-19(13(21)17-12(8)20)11-4-9(29-7-16-18-15)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H,17,20,21)(H2,22,23,24)/t9-,10+,11+/m0/s1

InChI Key

RXBGWRAGZDKWQB-HBNTYKKESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]

Origin of Product

United States

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